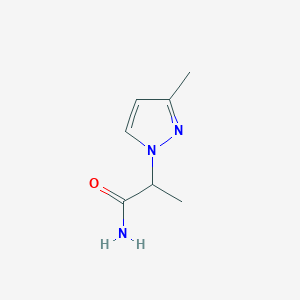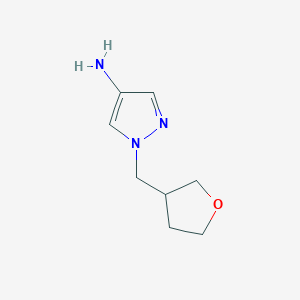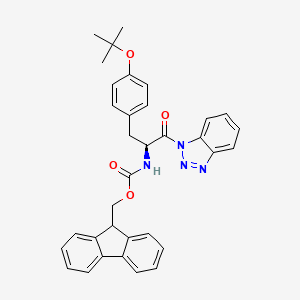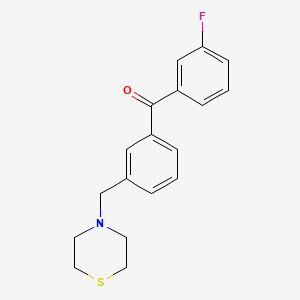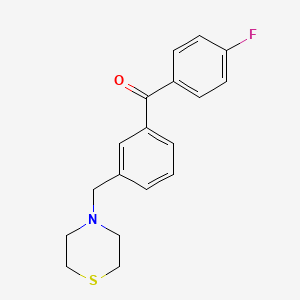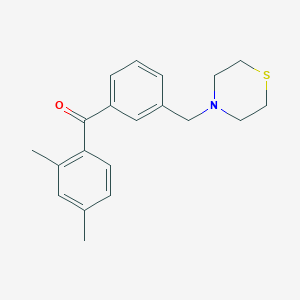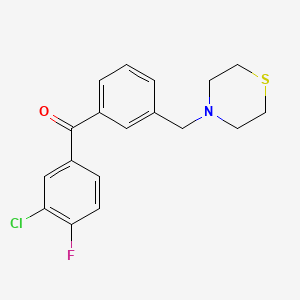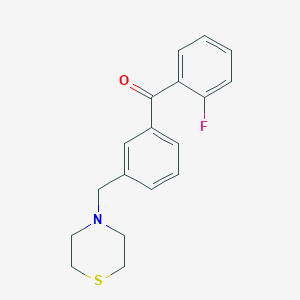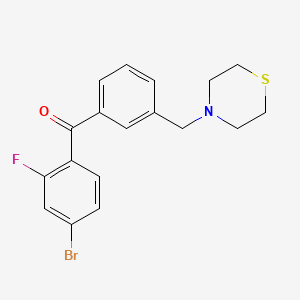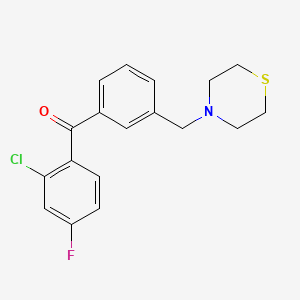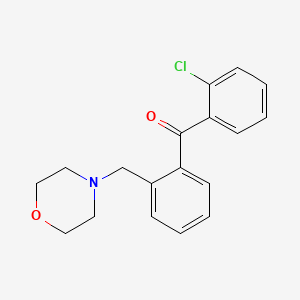
2-Chloro-2'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Photochemical Properties and Applications
Benzophenone (BP) photophores, which include derivatives like 2-Chloro-2'-morpholinomethyl benzophenone, have unique photochemical properties. These properties are widely exploited in biological chemistry, bioorganic chemistry, and material science. BP photophores can form a biradicaloid triplet state upon excitation, which can lead to covalent C-C bond formation. This feature is utilized in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
2. Synthesis of Complex Molecules
In the synthesis of complex molecules, the photochemistry of benzophenone-sensitized reactions is significant. Benzophenone can facilitate the formation of various compounds such as triazapentaphene and 2-(hydroxydiphenylmethyl)-4-methylquinoline through benzophenone-sensitized reactions (HataNorisuke & OhtsukaRyoichi, 1975).
3. Catalysis in Hydrogenation Reactions
Benzophenone derivatives have been utilized in the synthesis of complexes that efficiently catalyze transfer hydrogenation reactions of ketones, demonstrating their versatility in catalytic applications (Singh, Das, Singh, & Singh, 2010).
4. Development of Antiproliferative Agents
Synthesized benzophenone analogs with morpholine conjugation have shown significant antiproliferative activity against various neoplastic cells. These compounds demonstrate the potential for developing new therapeutic agents for cancer treatment (Al‐Ghorbani et al., 2017).
5. Photopolymerization Initiators
Benzophenone derivatives, including morpholine conjugates, have been used as initiators in photopolymerization processes. This application is significant in the development of new materials and coatings (Sun Meng-zhou, 2007).
6. Optical Applications
Benzophenone derivatives like 2-Chloro 5-nitro benzophenone have shown potential for various optical applications, including use as optical filters due to their wide transparence window in the visible region (Usharani et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, benzophenone, indicates that it may cause cancer (Carcinogenicity Category 1B), may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed, and is toxic to aquatic life . It is recommended to handle with care, avoid breathing dust, and wear protective clothing .
Propiedades
IUPAC Name |
(2-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLMHUVDAUGGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643549 |
Source


|
| Record name | (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-morpholinomethyl benzophenone | |
CAS RN |
898750-71-5 |
Source


|
| Record name | Methanone, (2-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

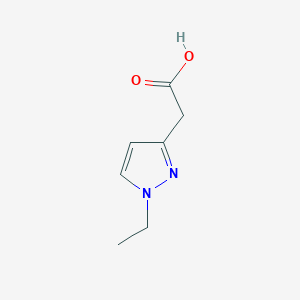
![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
